2'-O-Methyladenosine-5'-triphosphate is a modified nucleotide that plays a crucial role in RNA biology. It is a derivative of adenosine triphosphate, where a methyl group is added to the 2'-hydroxyl group of the ribose sugar. This modification is significant in various biological processes, particularly in the stability and function of RNA molecules. The compound is often involved in the capping of messenger RNA, contributing to the regulation of gene expression and mRNA stability.
2'-O-Methyladenosine-5'-triphosphate can be derived from natural sources or synthesized chemically. It is frequently found in eukaryotic cells, where it participates in post-transcriptional modifications of RNA. The compound is commercially available from various chemical suppliers and is utilized extensively in biochemical research.
This compound falls under the category of nucleotides, specifically modified nucleotides. It is classified as a ribonucleotide due to its ribose sugar component and belongs to the broader class of purine nucleotides.
The synthesis of 2'-O-Methyladenosine-5'-triphosphate can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions, including temperature, pH, and solvent choice, to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
The molecular structure of 2'-O-Methyladenosine-5'-triphosphate consists of:
The molecular formula for 2'-O-Methyladenosine-5'-triphosphate is . The compound has a molecular weight of approximately 507.25 g/mol.
2'-O-Methyladenosine-5'-triphosphate participates in various biochemical reactions, primarily involving:
The reactivity of 2'-O-Methyladenosine-5'-triphosphate is influenced by its structure, particularly the presence of the methyl group which enhances stability against nucleophilic attack compared to non-methylated counterparts.
The mechanism by which 2'-O-Methyladenosine-5'-triphosphate functions primarily involves its role in RNA capping and modification. Upon incorporation into RNA molecules, it:
Studies have shown that modifications like those provided by 2'-O-methylation can significantly affect gene expression levels and mRNA turnover rates in eukaryotic systems.
Characterization techniques such as high-performance liquid chromatography (HPLC) are commonly employed to assess purity and stability over time.
2'-O-Methyladenosine-5'-triphosphate has several important applications in scientific research:
The discovery of 2'-O-methylated nucleotides dates to seminal 1975 research on vesicular stomatitis virus (VSV) mRNA. Chromatographic and enzymatic analyses revealed its 5'-cap structure as m⁷G(5')ppp(5')Am, where the initiating adenosine bears a 2'-O-methyl modification [4]. This finding established that:
Subsequent studies identified 2'-O-methyladenosine (Am) in diverse RNA species, including:
Table 1: Landmark Discoveries in 2'-O-Methylated RNA
| Year | Discovery | Biological System | Significance |
|---|---|---|---|
| 1975 | m⁷GpppAm cap in VSV mRNA | Vesicular stomatitis virus | First evidence of 2'-O-Me in viral RNA capping [4] |
| 1980s | snoRNA-guided rRNA methylation | Eukaryotic ribosomes | Elucidated guide RNA mechanism for 2'-O-Me [7] |
| 2010s | Ribosome heterogeneity via partial methylation | Human cells | Demonstrated regulatory potential of site-specific 2'-O-Me [7] |
The methyl group at the ribose 2'-position induces three key biophysical effects:
Steric Protection: The 2'-O-methyl group sterically blocks nucleases that require the 2'-OH group for hydrolysis. This increases RNA half-life >5-fold in biological environments [7] [9].
Conformational Restriction: Methylation shifts the ribose ring equilibrium toward the C3'-endo conformation (Fig 1A). This pucker state:
Fig 1A: Ribose Conformational Effects Unmodified Ribose: C2'-endo ↔ C3'-endo equilibrium 2'-O-Methyl Ribose: Locked in C3'-endo conformation Table 2: Thermodynamic Impact of 2'-O-Methylation on RNA
| RNA System | Position | ΔTm (°C) | Functional Consequence |
|---|---|---|---|
| tRNA Anticodon Stem-Loop | Am37 | +1.8 | Enhanced ribosomal A-site binding [1] |
| Ribosomal 28S rRNA | Am4532 | +1.5 | Protected against nucleolytic cleavage [7] |
| mRNA Cap Proximal Region | Am1 | +0.7 | Increased translation initiation efficiency |
2'-OMe-ATP is synthesized via two distinct cellular pathways:
snoRNA-Directed Methylation
The predominant route employs C/D box snoRNP complexes (Fig 1B):
Fig 1B: snoRNP Methylation Complex snoRNA (D' box)-Target rRNA Base Pairing → Fibrillarin-SAM Complex → 2'-O-Me Transfer Direct Enzymatic Synthesis
Minor pools of 2'-OMe-ATP are generated by:
Notably, 2'-OMe-ATP serves as a transcriptional substrate for viral RNA polymerases that initiate RNA synthesis with methylated caps. Biochemical assays confirm its incorporation into:
Table 3: Properties of 2'-O-Methyladenosine Triphosphate
| Property | Value | Method | Biological Relevance |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₈N₅O₁₃P₃ (free acid) | Mass spectrometry [3] [5] | Precursor for RNA incorporation |
| Aqueous Solubility | >100 mM (sodium salt) | HPLC analysis | Compatible with enzymatic assays |
| Metabolic Stability | t₁/₂ = 4.2 h (plasma) | Radiolabel tracing | Sustained bioavailability in vivo |
| Enzymatic Utilization | Km = 28 μM (VSV polymerase) | Kinetics [4] | Efficient viral transcription substrate |
The regulated production of 2'-OMe-ATP exemplifies how cells compartmentalize nucleotide modification pathways—nuclear snoRNPs modify polymerized RNA, while cytoplasmic kinases generate methylated triphosphates for specialized synthesis. This duality enables spatial control over RNA epitranscriptomic marks [7] [9].
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